molecular formula C4Na2O4 B1148726 2-Butynedioic acid, disodiuM salt CAS No. 15122-44-8

2-Butynedioic acid, disodiuM salt

Cat. No.: B1148726
CAS No.: 15122-44-8
M. Wt: 158.01994
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Description

Contextualization of Acetylenedicarboxylates within Organic Chemistry and Materials Science

Acetylenedicarboxylates, the dianions of acetylenedicarboxylic acid, represent a unique class of compounds within organic chemistry and materials science. wikipedia.orgnih.gov They belong to a group of oxocarbon anions, which are composed solely of carbon and oxygen. wikipedia.org In materials science, these molecules are of significant interest as organic linkers or building blocks for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgrsc.org CPs and MOFs are materials constructed by linking metal ions or clusters with organic ligands, leading to a wide array of structures with potential applications in gas storage, separation, catalysis, and sensing. rsc.org

The acetylenedicarboxylate (B1228247) (ADC) dianion is particularly notable for its structure: a short, rigid, and linear C4 backbone. rsc.org This linearity is a desirable trait for constructing ordered, porous materials. Compared to other linear dicarboxylate linkers, ADC is the simplest and shortest alkyne-based option. rsc.org Despite its simple and promising structure, ADC has been used to a relatively small extent in the engineering of CPs and MOFs until more recently, suggesting a field ripe for further exploration. rsc.orgrsc.org The two carboxylate groups at either end of the alkyne unit can coordinate to metal ions in various ways, and the torsion angle between these groups can range from coplanar to perpendicular, adding to its versatility in creating diverse structural motifs. rsc.org

Significance of Disodium (B8443419) 2-Butynedioate as a Building Block and Research Target

Disodium 2-butynedioate, the sodium salt of acetylenedicarboxylic acid, is a key representative of the acetylenedicarboxylate family. As a stable, solid compound, it serves as a readily available source of the acetylenedicarboxylate dianion for various chemical syntheses. sigmaaldrich.com Its primary significance lies in its role as a fundamental building block in supramolecular chemistry and materials science.

The salt is a crucial starting material for generating CPs and MOFs, particularly with alkali metals and other metal cations from across the periodic table. rsc.org For instance, the monovalent alkali metals Li+, Na+, and K+ have been successfully used to generate ADC-based coordination polymers. rsc.org The reaction of disodium 2-butynedioate with metal salts under controlled conditions allows for the systematic construction of one-, two-, or three-dimensional networks. The properties of these resulting materials are directly influenced by the rigid, linear geometry of the acetylenedicarboxylate linker.

Physicochemical Properties of 2-Butynedioic acid, disodium salt

PropertyValueReference
Chemical FormulaC₄H₂O₄·2Na (or Na₂C₄O₄) sigmaaldrich.com
Molecular Weight158.01 g/mol (for the disodium salt) sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Melting Point>250 °C sigmaaldrich.com
IUPAC NameDisodium but-2-ynedioate nih.gov

Fundamental Chemical Behavior and Structural Characteristics of Alkynedioate Moieties

The chemical behavior and structural characteristics of the alkynedioate moiety are central to its utility. The core of the molecule is the carbon-carbon triple bond (alkyne), which imparts rigidity and linearity to the structure. rsc.org This acetylenic backbone is flanked by two carboxylate groups (-COO⁻), which are the primary sites for chemical interactions, especially coordination to metal cations. wikipedia.orgnih.gov

Structural Characteristics:

Linearity and Rigidity: The sp-hybridized carbons of the C≡C triple bond create a linear and rigid rod-like structure. The distance between the outer carbons of the C-C≡C-C backbone is approximately 4.1 Å. rsc.org

Coordination Versatility: The two carboxylate groups can bind to metal centers in numerous ways (e.g., monodentate, bidentate chelating, bidentate bridging), which allows for the formation of diverse and complex polymeric structures. mdpi.com

Torsional Flexibility: While the alkyne backbone is rigid, the carboxylate groups can rotate around the C-C single bonds. This allows the relative orientation of the two carboxylate planes to vary, accommodating the geometric preferences of different metal ions during the formation of coordination networks. rsc.org

Chemical Behavior:

Ligand Functionality: The dianion acts as a ditopic ligand, meaning it can bind to two different metal centers, effectively bridging them to extend a polymeric network. rsc.org

Electrophilicity: While the disodium salt itself is a nucleophilic species, the parent acetylenedicarboxylic acid and its esters (like dimethyl acetylenedicarboxylate, DMAD) are highly electrophilic. wikipedia.org The electron-withdrawing nature of the carboxylate groups makes the alkyne susceptible to nucleophilic attack, a property exploited in various organic reactions. This underlying electrophilicity is a key feature of the acetylenic dicarboxylate framework. wikipedia.orgthieme-connect.com It is widely used as a dienophile in cycloaddition reactions and as a potent Michael acceptor. wikipedia.org

Properties

CAS No.

15122-44-8

Molecular Formula

C4Na2O4

Molecular Weight

158.01994

Synonyms

2-Butynedioic acid, disodiuM salt

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements for Disodium 2 Butynedioate

Historical and Established Synthetic Routes to 2-Butynedioic Acid

The foundational methods for synthesizing 2-butynedioic acid have been well-established in the field of organic chemistry. These routes, while historically significant, often involve multi-step processes and the use of stoichiometric reagents.

One of the earliest described methods for the preparation of 2-butynedioic acid involves the dehydrohalogenation of a disubstituted succinic acid. This reaction typically utilizes a strong base to eliminate two molecules of a hydrogen halide, thereby introducing a triple bond into the carbon backbone.

A notable historical synthesis, first reported by Polish chemist Ernest Bandrowski in 1877, involves the treatment of α,β-dibromosuccinic acid with potassium hydroxide (B78521) in an alcoholic solvent like methanol (B129727) or ethanol. wikipedia.org The reaction proceeds via a double elimination mechanism to yield potassium acetylenedicarboxylate (B1228247), which is then acidified with a strong acid, such as sulfuric acid, to produce 2-butynedioic acid. wikipedia.org The initial product, potassium acetylenedicarboxylate, can be separated from the potassium bromide byproduct before the final acidification step. wikipedia.org

Reaction Scheme: HOOC-CH(Br)-CH(Br)-COOH + 4 KOH → KOOC-C≡C-COOK + 2 KBr + 4 H₂O KOOC-C≡C-COOK + H₂SO₄ → HOOC-C≡C-COOH + K₂SO₄

Carbonylation reactions, which introduce carbon monoxide (CO) into an organic substrate, represent another established pathway to dicarboxylic acids and their derivatives. The dicarbonylation of acetylene (B1199291), in particular, has been explored for the synthesis of butenedioic acid diesters, which are structurally related to 2-butynedioic acid.

While direct dicarbonylation of acetylene to 2-butynedioic acid has been challenging, methods have been developed to produce its ester derivatives. For instance, palladium-catalyzed systems have been employed for the dicarbonylation of acetylene to generate diesters of maleic and fumaric acids.

More directly, a method for producing acetylenedicarboxylic acid involves the reaction of acetylene with carbon dioxide in the presence of a silver or copper catalyst and an amine base. google.com This process operates under pressures of 1-50 bar and temperatures between 50-120 °C. google.com The molar ratio of carbon dioxide to acetylene is typically high, ranging from 2:1 to 50:1. google.com

Catalyst SystemReactantsProductsReference
PdCl₂/KIAcetylene, CO, AirDimethyl maleate, Dimethyl fumarate
Silver or Copper salt / Amine baseAcetylene, CO₂Acetylenedicarboxylic acid google.com

Contemporary and Resource-Efficient Synthesis of 2-Butynedioic Acid from Carbon Dioxide

In response to the growing need for sustainable chemical processes, recent research has focused on utilizing abundant and renewable feedstocks. Carbon dioxide (CO₂), a major greenhouse gas, has emerged as a viable C1 source for the synthesis of valuable chemicals, including 2-butynedioic acid.

A promising and resource-efficient approach involves the direct carboxylation of calcium carbide (CaC₂) with CO₂. mdpi.com This method provides a novel route for the synthesis of both propiolic acid and 2-butynedioic acid under mild conditions. mdpi.com The reaction's efficiency is significantly influenced by the choice of catalyst, additives, and reaction conditions. mdpi.com

The process can be intensified through methods like ultrasound, which enhances interfacial mass transfer, or mechanochemistry (ball milling), which has been shown to be particularly effective. mdpi.com Ball milling for 2 hours can yield up to 29.8% of butynedioic acid. mdpi.com

The success of the carboxylation of calcium carbide with CO₂ relies heavily on the development of effective catalytic systems. Research has demonstrated that a synergistic combination of a catalyst, an additive, and a ligand can effectively promote this transformation. mdpi.com

Specifically, Copper(I) iodide (CuI) or silver nitrate (B79036) (AgNO₃) have been identified as effective catalysts. mdpi.com The system is further enhanced by the presence of sodium carbonate (Na₂CO₃) as an additive and triphenylphosphine (B44618) as a ligand. mdpi.com This combination works to synergistically activate the calcium carbide and facilitate the nucleophilic addition to carbon dioxide. mdpi.com

CatalystAdditiveLigandProduct Yield (Butynedioic Acid)
CuINa₂CO₃Triphenylphosphine-
AgNO₃Na₂CO₃Triphenylphosphineup to 29.8% (with ball milling) mdpi.com

The underlying mechanism of this reaction involves the nucleophilic addition of an acetylide species, derived from calcium carbide, to the electrophilic carbon atom of CO₂. The activation of calcium carbide is a critical step. mdpi.com

The catalytic system plays a crucial role in this activation. It is proposed that the strong affinity between the carbonate additive (Na₂CO₃) and the calcium ions in CaC₂ facilitates the initial interaction. mdpi.com Concurrently, the transition metal catalyst (copper or silver) forms a complex with the acetylide anion and the triphenylphosphine ligand. mdpi.com This complexation enhances the nucleophilicity of the acetylide, enabling it to attack the carbon dioxide molecule, leading to the formation of the carboxylate product. mdpi.com The reaction can proceed in a stepwise manner, with the initial carboxylation forming a propiolate intermediate, which can then undergo a second carboxylation to yield the butynedioate product. mdpi.com

Carboxylation of Calcium Carbide with Carbon Dioxide

Impact of Process Intensification (e.g., Ball Milling, Ultrasound) on Reaction Efficiency

Process intensification techniques, such as mechanochemistry (ball milling) and sonochemistry (ultrasound), represent advanced and environmentally benign alternatives to conventional solvent-based synthetic methods. organic-chemistry.org These approaches can dramatically reduce reaction times, increase yields, and lower energy consumption. organic-chemistry.orgnih.gov

In the synthesis of 2-butynedioic acid, a direct precursor to its disodium (B8443419) salt, process intensification has demonstrated significant advantages over traditional thermal methods. mdpi.comresearchgate.net Mechanochemistry, in particular, has proven highly effective. mdpi.com The use of a planetary ball mill can effectively promote the reaction for synthesizing butynedioic acid, yielding 29.8% after just 2 hours of milling at 150 rpm. mdpi.comresearchgate.net This efficiency is attributed to the effective micronization and interfacial renewal of the solid reagents, which enhances mass transfer and facilitates the reaction. mdpi.com In contrast, the conventional thermal reaction under magnetic stirring is significantly less efficient, yielding only 6.35% after 84 hours at 333K. mdpi.com

Ultrasound irradiation also serves to accelerate the reaction rate by enhancing interfacial mass transfer through cavitation and micro-jet phenomena. mdpi.comnih.gov When the synthesis was conducted in an ultrasonic cleaner, a 31.5% yield of butynedioic acid was achieved after 6 hours at room temperature. researchgate.net While this is a marked improvement over the thermal method, it is less efficient than ball milling, which provides a higher yield in a shorter time. researchgate.net The application of these green technologies can lead to greater product purity and simpler workups compared to conventional approaches. nih.gov

Comparison of Synthesis Methods for 2-Butynedioic Acid
MethodReaction TimeYield (%)Key Advantages
Thermal Reaction84 hours6.35%Conventional setup
Ultrasound6 hours31.5%Enhanced interfacial mass transfer mdpi.com
Ball Milling2 hours29.8%Effective micronization, significantly shortened time mdpi.comresearchgate.net

Conversion of 2-Butynedioic Acid to its Disodium Salt Form

The conversion of 2-butynedioic acid to its disodium salt, disodium 2-butynedioate (also known as disodium acetylenedicarboxylate), is a straightforward acid-base neutralization reaction. youtube.comlibretexts.org Carboxylic acids readily react with bases such as sodium hydroxide (NaOH) to form a carboxylate salt and water. libretexts.orgpressbooks.pub

2-Butynedioic acid is a dicarboxylic acid, meaning it has two acidic protons that can be neutralized by a base. nih.gov Therefore, two molar equivalents of a strong sodium base, like sodium hydroxide, are required to fully neutralize one equivalent of the acid and form the disodium salt. libretexts.org The reaction involves the removal of two protons from the carboxylic acid groups to yield the acetylenedicarboxylate dianion (C₄O₄²⁻). wikipedia.org

The balanced chemical equation for this neutralization is:

HOOC−C≡C−COOH + 2 NaOH → Na⁺⁻OOC−C≡C−COO⁻Na⁺ + 2 H₂O libretexts.orglibretexts.orgpressbooks.pub

This reaction is typical for carboxylic acids and results in the formation of an ionic salt. libretexts.org The resulting disodium 2-butynedioate is the corresponding carboxylate salt of 2-butynedioic acid.

Chemical Reactivity and Mechanistic Investigations of Disodium 2 Butynedioate

Transformation Pathways of the Alkynedioate Anion

The acetylenedicarboxylate (B1228247) dianion, derived from disodium (B8443419) 2-butynedioate, undergoes several fundamental reactions that transform its core structure. These pathways include the loss of carbon dioxide and the stereocontrolled addition of hydrogen across the alkyne bond.

Acetylenedicarboxylic acid and its corresponding anions are susceptible to decarboxylation, a reaction involving the loss of a carboxyl group as carbon dioxide (CO₂). google.com The process is particularly notable in β-keto acids and related compounds, where the reaction can proceed through a cyclic, concerted transition state upon gentle heating, resulting in an enol intermediate. masterorganicchemistry.comyoutube.com

While the free acid readily decarboxylates, the reactivity of the corresponding anion is different. Studies on analogous compounds like acetoacetic acid have shown that the free acid can decompose significantly faster than its conjugate base anion. masterorganicchemistry.com This difference in reactivity is attributed to entropy effects. masterorganicchemistry.com The decarboxylation of acetylenedicarboxylic acid can be further catalyzed by the presence of certain metal complexes, such as those containing copper or silver. google.com In some cases, the reaction can occur spontaneously at room temperature, depending on the specific conditions and the nature of the carboxylic acid. youtube.com This tendency to lose CO₂ is a critical consideration in the synthesis and handling of these compounds. google.com

The carbon-carbon triple bond in the 2-butynedioate anion is a prime site for reduction reactions. Stereoselective hydrogenation allows for the controlled formation of butenedioate (B8557255) derivatives, specifically the cis (maleate) or trans (fumarate) isomers, which are valuable building blocks in chemical synthesis.

Nanoparticle-based catalysts offer high surface area and reactivity for hydrogenation reactions. Metals such as palladium, gold, and silver have been formulated as nanoparticles to effectively catalyze reduction processes in aqueous media. nih.govresearchgate.netresearchgate.net For the stereoselective reduction of an alkyne to a cis-alkene, a "poisoned" catalyst is often employed. This involves treating a palladium catalyst with a substance like lead acetate (B1210297) (Lindlar's catalyst) or using specific supports, which deactivates the catalyst just enough to prevent over-reduction to the alkane.

This principle is directly applicable to the hydrogenation of disodium 2-butynedioate. By using a suitable nanoparticle catalyst system, the reaction can be stopped at the alkene stage, yielding predominantly the cis-butenedioate (maleate) derivative.

Table 1: Catalytic Systems for Stereoselective Alkyne Reduction

Catalyst SystemExpected Major Product from 2-ButynedioateStereochemistry
Pd/C with H₂Disodium Butanedioate (Succinate)Alkane (Full Reduction)
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) with H₂Disodium Maleatecis-Alkene
Na in NH₃ (l)Disodium Fumaratetrans-Alkene
Gold or Silver Nanoparticles with H₂ donorDisodium Maleatecis-Alkene (typically)

Hydrosilation presents a powerful alternative to catalytic hydrogenation for the reduction of alkynes. This method involves the addition of a silicon-hydrogen bond (from a hydrosilane) across the triple bond, catalyzed by a transition metal complex. The resulting vinylsilane intermediate can then be converted to the corresponding alkene through protodesilylation (hydrolysis). The stereochemical outcome of the hydrosilation step—either cis or trans addition—can be controlled by the choice of catalyst and reaction conditions, offering a versatile route to specific butenedioate isomers. This two-step sequence provides a valuable methodology for the controlled reduction of the 2-butynedioate anion.

Stereoselective Hydrogenation to Butenedioate Derivatives

Functional Group Interconversions and Derivatization

The carboxylate groups of disodium 2-butynedioate are key handles for functional group interconversions, most notably through esterification.

While free carboxylic acids are typically esterified with an alcohol under acidic conditions (Fischer esterification), the disodium salt of 2-butynedioic acid provides a direct pathway to its corresponding esters via nucleophilic substitution. youtube.comlibretexts.org As a dicarboxylate, the anion can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form diesters.

This reaction is the primary route to synthesizing important laboratory reagents like dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD). nist.govnist.gov These alkynedioate esters are exceptionally useful and versatile reagents in organic synthesis. Their electron-deficient triple bond makes them potent dienophiles in Diels-Alder reactions and powerful Michael acceptors, enabling the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org

Table 2: Synthesis of Alkynedioate Esters from Disodium 2-Butynedioate

Alkylating AgentResulting Ester ProductCommon AbbreviationCAS Number
Methyl Iodide (CH₃I)Dimethyl 2-butynedioateDMAD762-42-5 nist.gov
Ethyl Bromide (CH₃CH₂Br)Diethyl 2-butynedioateDEAD762-21-0 nist.gov
Benzyl Bromide (C₆H₅CH₂Br)Dibenzyl 2-butynedioate15745-56-9

Cycloaddition Chemistry: Leveraging the Alkyne Moiety (e.g., Diels-Alder Reactivity)

The core reactivity of the 2-butynedioate moiety is centered around its carbon-carbon triple bond. This alkyne is electron-deficient due to the presence of the two carboxylate groups, which withdraw electron density. This electronic feature makes it a potent electrophile and an excellent dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org The Diels-Alder reaction is a powerful tool in organic synthesis that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com

While studies specifically employing the disodium salt of 2-butynedioic acid in Diels-Alder reactions are not extensively documented in readily available literature, the reactivity of its corresponding dimethyl ester, dimethyl acetylenedicarboxylate (DMAD), has been thoroughly investigated and serves as an excellent model. wikipedia.org The electron-withdrawing nature of the ester groups in DMAD significantly enhances its dienophilicity, making it a highly reactive partner in [4+2] cycloadditions with a wide variety of dienes. wikipedia.orgthieme-connect.com These reactions typically proceed readily, often under thermal conditions, to yield highly functionalized cyclohexadiene derivatives. masterorganicchemistry.comyoutube.com

For instance, DMAD is known to react with various cyclic and acyclic dienes. rsc.org A classic example is its reaction with cyclopentadiene, which is a highly reactive diene due to its fixed s-cis conformation, leading to the formation of a bicyclic adduct. libretexts.org Similarly, it undergoes cycloaddition with other dienes like furan (B31954) and its derivatives. thieme-connect.com The resulting cycloadducts are versatile intermediates that can be further transformed into a range of functionalized aromatic and alicyclic compounds. thieme-connect.com

The general scheme for a Diels-Alder reaction involving an acetylenic dienophile like the 2-butynedioate moiety is depicted below:

Figure 1: General Diels-Alder Reaction with an Acetylenic Dienophile

Generated mermaid

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step. The stereochemistry of the diene and dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. masterorganicchemistry.com

In the context of the disodium salt, its use as a dienophile would likely be conducted in a protic solvent in which it is soluble. The carboxylate groups would still exert a strong electron-withdrawing effect, activating the alkyne for cycloaddition. The resulting cycloadduct would bear two carboxylate groups, which could be subsequently protonated to the corresponding dicarboxylic acid or used in further synthetic manipulations.

DieneDienophileProduct TypeReference
CyclopentadieneDimethyl AcetylenedicarboxylateBicyclic Adduct libretexts.org
FuranDimethyl AcetylenedicarboxylateBridged Oxacycle thieme-connect.com
N-(cyclohexa-1,3-dienyl)morpholineDimethyl AcetylenedicarboxylateCyclobutene derivative rsc.org
Hetaryl and Aryl ThioketonesAcetylenecarboxylatesThiopyran derivatives nih.gov

This table showcases examples of Diels-Alder and other cycloaddition reactions involving acetylenedicarboxylates, illustrating the versatility of the alkyne core present in disodium 2-butynedioate.

Nucleophilic Behavior of the Acetylenedicarboxylate Dianion

The acetylenedicarboxylate dianion, the conjugate base of acetylenedicarboxylic acid, is formed by the deprotonation of both carboxylic acid groups. youtube.com This species possesses a distinct nucleophilic character arising from the lone pairs of electrons on the oxygen atoms of the carboxylate groups.

Under basic conditions, carboxylic acids are readily deprotonated to form carboxylates. masterorganicchemistry.com In the case of 2-butynedioic acid, the presence of a strong base will lead to the formation of the disodium salt, which exists as the acetylenedicarboxylate dianion and two sodium cations.

The nucleophilicity of the acetylenedicarboxylate dianion is primarily centered on the carboxylate groups. These groups can participate in nucleophilic substitution reactions with suitable electrophiles. For example, they can react with alkyl halides to form esters, although this reaction can be competitive with other pathways.

A more common and synthetically useful application of the nucleophilic character of carboxylates is in nucleophilic acyl substitution reactions. libretexts.org While the carboxylate itself is a relatively weak nucleophile compared to alkoxides or amines, it can react with more reactive acylating agents like acid chlorides or anhydrides to form mixed anhydrides. masterorganicchemistry.com

The general reactivity of a carboxylate as a nucleophile is shown below:

Figure 2: Nucleophilic Attack by a Carboxylate

Generated mermaid

In the context of the acetylenedicarboxylate dianion, its bifunctional nature with two nucleophilic centers allows for the possibility of double substitution reactions, potentially leading to the formation of polyesters or other polymeric materials under appropriate conditions.

NucleophileElectrophileReaction TypeProduct TypeReference
CarboxylateAcid ChlorideNucleophilic Acyl SubstitutionAnhydride masterorganicchemistry.com
Carboxylic AcidThionyl ChlorideNucleophilic Acyl SubstitutionAcid Chloride libretexts.org

This table provides examples of nucleophilic reactions involving carboxylates and carboxylic acids, highlighting the potential reactivity of the acetylenedicarboxylate dianion present in disodium 2-butynedioate.

Applications in Advanced Materials and Supramolecular Assembly

Acetylenedicarboxylate (B1228247) as a Ligand in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The acetylenedicarboxylate (ADC) ligand, with its short, linear, and rigid C₄ backbone, is one of the most fundamental building blocks for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org Despite its simplicity, its utility was initially underexplored, largely due to the thermal sensitivity of its parent acid, which posed challenges for synthesis. rsc.orgrsc.org However, recent advancements have highlighted its potential, leading to the successful formation of one-, two-, and three-dimensional CPs with a wide array of metal cations. rsc.org

Design Principles for Acetylenedicarboxylate-Bridged Architectures

The design of CPs and MOFs is rooted in the principles of reticular chemistry, where the geometry and connectivity of the molecular building blocks—the metal ions or clusters and the organic linkers—dictate the final topology of the framework. rsc.org The ADC ligand is particularly notable in this context for several key features:

Linearity and Rigidity: The ADC anion possesses a short, rigid, linear C₄ carbon backbone of approximately 4.1 Å. rsc.org This rod-like geometry is ideal for constructing predictable, extended networks. rsc.org

Torsional Flexibility: While the carbon backbone is rigid, the two carboxylate groups at its ends can adopt various relative torsion angles, from coplanar to perpendicular. rsc.org

Versatile Coordination Modes: The carboxylate groups of the ADC ligand can engage in all known coordination fashions, allowing it to bind to metal centers in diverse ways. rsc.org This versatility influences the dimensionality and topology of the resulting framework. researchgate.net

The combination of a rigid, linear structure with versatile coordination capabilities allows for the systematic design of architectures by carefully selecting the metal center, whose coordination preferences play a critical role in determining the final structure. rsc.orgresearchgate.net

Crystallographic Characterization of Coordination Environments and Network Topologies

X-ray crystallography has been instrumental in elucidating the precise structures of ADC-based CPs and MOFs, revealing a variety of coordination environments and network topologies. The final structure is highly dependent on the chosen metal cation.

For instance, with alkali metals like lithium, the compound [Li₂(ADC)(H₂O)₂] features two distinct lithium atoms, both coordinated to four oxygen atoms to create distorted LiO₄ tetrahedra. rsc.org In contrast, with alkaline-earth metals, more complex three-dimensional frameworks can form. A notable example is anhydrous strontium acetylenedicarboxylate, [Sr(ADC)], where each strontium atom is coordinated to eight oxygen atoms from six different ADC linkers. rsc.org The ADC linkers, in turn, bridge six strontium atoms each, resulting in a robust 3D framework with a diamond-like (dia ) topology. rsc.orgmdpi.com

When d-block metals are used, the dimensionality can vary. Copper, for example, forms [Cu(ADC)(H₂O)₃]·H₂O, which consists of one-dimensional polymeric chains linked by hydrogen bonds. rsc.org Zinc has been used to create one of the first porous ADC-based MOFs, isoreticular to the well-known MOF-5. rsc.org This framework, [Zn₄(μ₄-O)(ADC)₃], is built from tetrahedral {Zn₄(μ₄-O)} secondary building units (SBUs) connected by ADC linkers to form a cubic network with a primitive cubic unit (pcu ) topology. rsc.orgmdpi.com

Table 1: Crystallographic Data for Select Acetylenedicarboxylate-Based CPs and MOFs

Compound Metal Center Coordination Environment Dimensionality Network Topology Reference
[Li₂(ADC)(H₂O)₂] Li⁺ Distorted LiO₄ tetrahedra - - rsc.org
[Sr(ADC)] Sr²⁺ Eight-coordinate SrO₈ 3D dia rsc.org
[Cu(ADC)(H₂O)₃]·H₂O Cu²⁺ - 1D Chains - rsc.org
[Zn₄(μ₄-O)(ADC)₃] Zn²⁺ Tetrahedral {Zn₄(μ₄-O)} SBUs 3D pcu rsc.org
[Bi(ADC)₁.₅(H₂O)₃]·H₂O Bi³⁺ - 3D - rsc.org

Strategies for Mitigating Thermal Lability in MOF and CP Synthesis

A significant challenge in working with the acetylenedicarboxylate linker is its inherent thermal instability, which can complicate the synthesis of CPs and MOFs and the subsequent removal of guest solvent molecules from their pores. rsc.orgrsc.org High temperatures often used in solvothermal synthesis can lead to the decomposition of the linker. rsc.org

To circumvent this issue, researchers have developed several effective strategies:

Room Temperature Synthesis: Many successful syntheses of ADC-based frameworks are conducted at or near room temperature. rsc.org For example, single crystals of a 3D bismuth acetylenedicarboxylate framework were obtained by the slow evaporation of an aqueous solution at ambient temperature. rsc.org

Mechanochemical Synthesis: Grinding the reactants together in the absence of a solvent is another powerful technique that avoids high temperatures and has been used to produce ADC-based CPs. rsc.org

Modulator-Assisted Synthesis: In some cases, the addition of a modulator, such as acetic acid in the synthesis of the zirconium-based MOF Zr-HHU-1, can facilitate crystallization at lower temperatures (85 °C). rsc.org

Interestingly, some ADC-based materials exhibit unexpected thermal robustness. The anhydrous strontium framework, [Sr(ADC)], is stable up to approximately 450 °C, and the analogous nickel complex, [Ni(ADC)(H₂O)₂], is stable up to 200 °C. rsc.org The reason for the exceptionally high stability of [Sr(ADC)] is not yet fully understood. rsc.org These examples show that while the linker itself is labile, its incorporation into a rigid, multidimensional framework can significantly enhance its thermal stability.

Exploration of Functional Properties of Acetylenedicarboxylate-Based MOFs (e.g., Porosity, Gas Sorption)

The creation of permanently porous MOFs using the ADC linker was a significant milestone, as it opened the door to exploring their functional properties for applications like gas storage and separation. rsc.orgrsc.org The first microporous MOFs based on ADC were achieved with highly charged metal cations such as Ce(IV), Hf(IV), and Zr(IV). rsc.org

A key challenge in this area is the "activation" of the MOF—the process of removing solvent molecules from the pores without causing the framework to collapse. rsc.org The thermal lability of the ADC linker makes this particularly difficult. Supercritical CO₂ drying is one method that has been successfully used to evacuate the pores of the zirconium-based MOF, Zr-HHU-1, while preserving its structural integrity. rsc.org

Once activated, these MOFs have demonstrated interesting gas sorption properties. rsc.org

Zr-HHU-1 , with the formula [Zr₆(μ₃-O)₄(μ₃-OH)₄(ADC)₆], possesses a face-centered cubic (fcu ) network topology featuring tetrahedral and octahedral cavities accessible through triangular windows. rsc.org

Gas adsorption measurements on Zr-HHU-1 showed Type I isotherms for argon, nitrogen, CO₂, and H₂, confirming its permanent microporosity. rsc.org

The presence of the carbon-carbon triple bond in the linker backbone imparts high hydrophilicity to the framework, leading to a high CO₂ adsorption capacity and enthalpy. rsc.orgrsc.org This makes ADC-based MOFs promising candidates for CO₂ capture and separation applications. rsc.org

Table 2: Gas Adsorption Properties of Zr-HHU-1

Gas Adsorbate Isotherm Type Implication Reference
Argon (Ar) Type I Permanent microporosity rsc.org
Nitrogen (N₂) Type I Permanent microporosity rsc.org
Carbon Dioxide (CO₂) Type I High adsorption capacity and enthalpy, permanent microporosity rsc.org
Hydrogen (H₂) Type I Permanent microporosity rsc.org

Precursors for Specialized Organic Materials

Beyond their use as linkers in coordination chemistry, derivatives of acetylenedicarboxylic acid, such as its esters, are valuable precursors in organic synthesis and are being explored for applications in materials science. ontosight.ai

Formation of Phase Change Materials (PCM) from Acetylenedioate Esters

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during a phase transition (e.g., solid to liquid). mdpi.comnih.govease-storage.eu This property makes them highly attractive for thermal energy storage applications. scilit.comresearchgate.net Organic compounds, particularly esters, are a well-studied class of PCMs. mdpi.comresearchgate.net

While esters derived from fatty acids and aromatic acids have been investigated as potential PCMs, the specific use of acetylenedioate esters for this purpose is less documented in the literature. mdpi.comscilit.comresearchgate.net However, the fundamental properties of simple acetylenedioate esters, such as dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD), suggest they undergo the requisite solid-liquid phase transitions. DMAD, for instance, is a liquid at room temperature with a melting point of -18 °C, while DEAD has a melting point between 1.0 and 3.0 °C. wikipedia.orgfishersci.com

Potential as a Monomer in Polymer Chemistry

The disodium (B8443419) salt of 2-butynedioic acid, also known as disodium acetylenedicarboxylate, presents intriguing possibilities as a monomer for the synthesis of novel polymers. While direct research on the polymerization of the disodium salt is not extensively documented, studies on closely related alkali metal salts of acetylenedicarboxylic acid provide a strong basis for its potential in polymer chemistry.

Research into the polymerization of acetylenedicarboxylic acid monopotassium salt has demonstrated that these types of monomers can undergo polymerization. metu.edu.tr This suggests that the disodium salt could exhibit similar reactivity, potentially serving as a building block for new polymeric materials. The polymerization of such salts often proceeds via the acetylenic group, leading to a conjugated polymer backbone. metu.edu.tr

Furthermore, the incorporation of the acetylenedicarboxylate unit into polyesters has been successfully achieved through the use of its dimethyl ester derivative, dimethyl acetylenedicarboxylate. In the synthesis of poly(butylene succinate-co-butylene acetylenedicarboxylate), the acetylenedicarboxylate moiety was integrated into the polymer chain. mdpi.com This demonstrates the viability of including the C≡C triple bond of the butynedioate structure within a polymer, which can impart unique properties. The rigid nature of the acetylenedicarboxylate unit can influence the thermal and mechanical properties of the resulting polymer. mdpi.com

The polymerization of acetylenic compounds can be initiated through various methods, including radiation and chemical initiators. metu.edu.tr For instance, the solid-state polymerization of acetylenedicarboxylic acid monopotassium salt has been successfully carried out using Co-60 γ-radiation. metu.edu.tr This method could potentially be adapted for the disodium salt, offering a pathway to solvent-free polymerization.

Monomer Polymerization Method Resulting Polymer
Acetylenedicarboxylic acid monopotassium saltRadiation-induced solid-state polymerizationWater-soluble powder
Acetylenedicarboxylic acid monopotassium saltSolution polymerization with benzoyl peroxideWater-soluble polymer
Dimethyl acetylenedicarboxylate (with butylene succinate)Two-stage polycondensationPoly(butylene succinate-co-butylene acetylenedicarboxylate)

Table 1: Polymerization of Acetylenedicarboxylic Acid Derivatives

Supramolecular Interactions and Crystal Engineering of Acetylenedicarboxylate Salts

The acetylenedicarboxylate anion is a versatile building block in the field of supramolecular chemistry and crystal engineering. Its linear, rigid structure and the presence of two carboxylate groups allow it to form a wide variety of supramolecular assemblies and coordination polymers with metal ions. rsc.org

The disodium salt of 2-butynedioic acid, as a source of the acetylenedicarboxylate dianion, plays a significant role in the construction of these ordered structures. The carboxylate groups can coordinate to metal centers in various modes, including monodentate, bidentate (chelating or bridging), leading to the formation of one-, two-, or three-dimensional networks. rsc.org

Research has shown the formation of a hydrated sodium hydrogen acetylenedicarboxylate, NaH(C₄O₄)·2H₂O, where the acetylenedicarboxylate anions are linked in chains through very short hydrogen bonds. While this is a monosodium salt, it highlights the propensity of the acetylenedicarboxylate anion to participate in strong intermolecular interactions within a crystal lattice.

The acetylenedicarboxylate ligand has been successfully employed to construct coordination polymers with various metal ions, including magnesium and calcium. rsc.org For example, a hydrated magnesium acetylenedicarboxylate coordination polymer, [Mg(ADC)(H₂O)₂], and an anhydrous calcium acetylenedicarboxylate, [Ca(ADC)], have been synthesized. rsc.org These studies demonstrate the ability of the acetylenedicarboxylate anion to bridge metal centers and form stable, extended frameworks. The thermal stability of these coordination polymers is influenced by the nature of the metal ion. rsc.org

The field of crystal engineering utilizes such predictable interactions to design and synthesize new crystalline materials with desired properties. rsc.org The acetylenedicarboxylate anion, with its well-defined geometry and coordination capabilities, is an excellent candidate for the rational design of functional metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and separation.

Compound Metal Ion Key Structural Feature
[Mg(ADC)(H₂O)₂]MagnesiumHydrated coordination polymer
[Ca(ADC)]CalciumAnhydrous three-dimensional framework
NaH(C₄O₄)·2H₂OSodiumChains linked by short hydrogen bonds

Table 2: Examples of Acetylenedicarboxylate-Based Supramolecular Structures

Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

Spectroscopic Analysis of 2-Butynedioic Acid and its Disodium (B8443419) Salt

Spectroscopic analysis is a cornerstone in the characterization of 2-butynedioic acid, also known as acetylenedicarboxylic acid, and its corresponding disodium salt. wikipedia.orgnih.gov Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with X-ray diffraction, offer a comprehensive view of their molecular and solid-state structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and analyzing the conformational aspects of 2-butynedioic acid and its disodium salt.

In the FT-IR spectrum of 2-butynedioic acid, the presence of the carboxylic acid groups is clearly indicated by a broad absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydrogen-bonded dimers. The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch, a key feature of the molecule, is expected to absorb in the 2260-2100 cm⁻¹ region, though its intensity can be weak in symmetrical alkynes.

Upon formation of the disodium salt, 2-butynedioic acid, disodium salt, the FT-IR spectrum undergoes significant changes. The broad O-H stretching band disappears due to the deprotonation of the carboxylic acid groups. New strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) emerge, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. For instance, in sodium salts of fatty acids, the asymmetric CH₂ stretching appears at higher frequencies (2945–2935 cm⁻¹) for carbons closer to the carboxylate group, while the symmetric CH₂ stretching is typically observed at 2857–2850 cm⁻¹. mdpi.com The position of the C≡C stretching vibration may also shift upon salt formation.

Raman spectroscopy provides complementary information. The C≡C triple bond, being highly polarizable, often gives a strong signal in the Raman spectrum, making it a useful tool for studying the alkyne functionality.

A summary of key vibrational frequencies is presented in the table below.

Functional GroupVibrational Mode2-Butynedioic Acid (cm⁻¹)This compound (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3200-2500 (broad)Absent
C=O (Carboxylic Acid)Stretching~1700Absent
COO⁻ (Carboxylate)Asymmetric StretchingAbsent~1610-1550
COO⁻ (Carboxylate)Symmetric StretchingAbsent~1420-1300
C≡C (Alkyne)Stretching~2260-2100Shifted from acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 2-butynedioic acid and its disodium salt by providing information about the chemical environment of the carbon and hydrogen atoms.

¹H NMR: In the case of 2-butynedioic acid, a ¹H NMR spectrum would show a single resonance for the acidic protons of the two carboxyl groups. The chemical shift of this proton is typically in the range of 10-13 ppm and can be concentration-dependent. For the disodium salt, the absence of this acidic proton signal would confirm the deprotonation and salt formation.

¹³C NMR: The ¹³C NMR spectrum of 2-butynedioic acid provides more detailed structural information. It will exhibit two distinct signals: one for the carboxyl carbons (C=O) and another for the acetylenic carbons (C≡C). The carboxyl carbons typically resonate in the region of 160-185 ppm. The acetylenic carbons are found in a more upfield region, generally between 70 and 90 ppm.

For the disodium salt of 2-butynedioic acid, the chemical shifts of the carbon atoms will be affected by the change in the electronic environment upon deprotonation. The carboxylate carbon signal, in particular, is expected to shift. For instance, in adipic acid disodium salt, the carboxylate carbon has a specific chemical shift that confirms the salt's structure. chemicalbook.com

A representative table of expected ¹³C NMR chemical shifts is provided below.

Carbon Type2-Butynedioic Acid (ppm)This compound (ppm)
Carboxyl (C=O)~160-185Shifted from acid
Acetylenic (C≡C)~70-90Shifted from acid

X-ray Diffraction: Probing Solid-State Structures

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.

Single crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information for crystalline materials. youtube.comceitec.cz For 2-butynedioic acid, SC-XRD studies would reveal the exact molecular geometry, including the C-C and C=O bond lengths and the C-C≡C-C bond angle, which is expected to be linear (180°). It would also show how the molecules pack in the crystal lattice, likely forming hydrogen-bonded dimers.

In the case of the disodium salt of 2-butynedioic acid, SC-XRD analysis would confirm the ionic nature of the compound, showing the coordination of the sodium cations with the carboxylate oxygen atoms. The crystal structure of hydrated sodium hydrogen acetylenedicarboxylate (B1228247) (NaHC₄O₄·2H₂O) reveals that the carboxylate groups are coplanar. wikipedia.org The acetylenedicarboxylate dianion (C₄O₄²⁻) acts as a linker in the formation of coordination polymers and metal-organic frameworks. rsc.org

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and characterizing polymorphic forms of a compound. americanpharmaceuticalreview.comxray.cz Polymorphs are different crystalline structures of the same compound that can exhibit different physical properties. nih.gov PXRD patterns serve as a "fingerprint" for a specific crystalline form. americanpharmaceuticalreview.com

For this compound, PXRD can be used to identify the crystalline phase present and to screen for the existence of different polymorphs or hydrated forms. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a particular crystal structure. By comparing the experimental PXRD pattern with simulated patterns from single crystal data or with patterns from known phases, the identity and purity of the bulk sample can be confirmed. researchgate.netrsc.org The presence of well-defined peaks in the diffraction pattern indicates the crystalline nature of the material. mdpi.com

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly density functional theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. mdpi.comresearchgate.net

DFT calculations can be used to optimize the molecular geometry of 2-butynedioic acid and its disodium salt, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. mdpi.com These calculations can also predict vibrational frequencies, which can aid in the assignment of experimental FT-IR and Raman spectra. mdpi.com

Furthermore, computational methods can elucidate the electronic structure of these compounds. Molecular electrostatic potential (MEP) surfaces can be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com This information is valuable for understanding the reactivity of the acetylenedicarboxylate dianion. rsc.org Theoretical calculations have also been employed to investigate the reaction mechanisms involving acetylenedicarboxylic acid derivatives. nih.govacs.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, where the goal is to find the minimum energy arrangement of atoms in a molecule, and for calculating various electronic properties. rub.deyoutube.com

DFT studies on related molecules demonstrate that these calculations can accurately predict geometric parameters. For instance, in a study on dimethyl acetylenedicarboxylate (a derivative), DFT calculations were used to determine the minimum energy paths of its reaction, highlighting the utility of this method in understanding molecular interactions. nih.gov The optimized geometry provides a foundation for calculating other important electronic characteristics.

Key electronic properties that can be elucidated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

Electron Density Distribution: DFT can map the electron density surface, revealing the distribution of charge throughout the molecule. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to predicting chemical reactivity.

Vibrational Frequencies: After geometry optimization, frequency calculations are often performed. The results can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the structure.

Computational Parameter Description Relevance to Disodium Acetylenedicarboxylate
Functional (e.g., B3LYP) Approximates the exchange-correlation energy in DFT.The choice of functional affects the accuracy of the calculated energy and electronic properties.
Basis Set (e.g., 6-31G(d)) A set of mathematical functions used to build the molecular orbitals.Larger basis sets generally provide more accurate results but require more computational resources.
Geometry Optimization A computational process to find the lowest energy conformation of a molecule.Determines the most stable 3D structure, including bond lengths and angles of the acetylenedicarboxylate anion.
HOMO/LUMO Analysis Calculation of the energies of the highest occupied and lowest unoccupied molecular orbitals.Provides insight into the electronic stability, reactivity, and UV-vis absorption properties of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov Unlike DFT, which typically focuses on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with surrounding molecules, such as solvents or ions. nih.govrsc.org

For disodium acetylenedicarboxylate, an MD simulation would typically be performed in a simulated aqueous environment to mimic its state in solution. The simulation tracks the trajectories of the acetylenedicarboxylate anions, the sodium cations, and the surrounding water molecules. This allows for the study of:

Solvation Shell Structure: MD can reveal how water molecules arrange themselves around the carboxylate groups and the sodium ions, providing detailed information about the hydration process.

Ion Pairing: The simulation can quantify the extent and nature of the interaction between the sodium cations (Na+) and the acetylenedicarboxylate anion. It can determine whether they exist as solvent-separated ion pairs or contact ion pairs.

Conformational Flexibility: Although the acetylenedicarboxylate anion is a rigid linear molecule due to the alkyne group, MD simulations can analyze the rotational and vibrational motions of the carboxylate groups. This is particularly relevant for understanding how the molecule might orient itself when approaching a reaction partner or a crystal surface.

A 10-nanosecond MD simulation on a similar molecule, N-Acetylneuraminic acid, revealed two stable conformational models stabilized by water-mediated hydrogen bonds, demonstrating the power of MD to uncover subtle environmental influences on molecular structure. nih.gov Such simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.govexcli.de The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be mathematically modeled to predict the activity of new, untested compounds. researchgate.net

While a QSAR model might not be developed for disodium acetylenedicarboxylate itself due to its simple structure and primary use as a reagent, the acetylenedicarboxylate moiety can be a component in larger molecules used in drug discovery or materials science. nih.gov In these cases, QSAR studies are highly relevant.

The process of building a QSAR model involves several key steps: nih.govyoutube.com

Data Set Compilation: A set of molecules with known activities (e.g., inhibitory concentrations like IC50) is gathered. youtube.com

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and steric properties. researchgate.netnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the observed activity. nih.govnih.govfrontiersin.org

Validation: The model's predictive power is rigorously tested using both internal validation techniques (like leave-one-out cross-validation) and an external test set of compounds that were not used in the model's creation. nih.gov

For example, a QSAR study on tacrine (B349632) derivatives successfully created models that could explain over 95% of the variance in their activity against the acetylcholinesterase enzyme. nih.gov The resulting models showed that hydrophobic and electrostatic interactions were crucial for increasing activity. nih.gov If acetylenedicarboxylic acid derivatives were part of a library of compounds being tested as inhibitors, QSAR could identify the key structural features responsible for their potency and guide the design of more effective molecules. nih.gov

QSAR Component Description Relevance in Related Systems
Molecular Descriptors Numerical values that represent the physicochemical properties of a molecule (e.g., molecular weight, polarity, shape). nih.govDescriptors for a molecule containing the acetylenedicarboxylate group would quantify its contribution to the overall properties.
Statistical Model (e.g., MLR) A mathematical equation that correlates descriptors with biological activity. nih.govCan predict the activity of new derivatives before they are synthesized, saving time and resources. excli.de
Training and Test Sets Subsets of the data used to build the model and independently validate its predictive ability, respectively. frontiersin.orgEssential for ensuring the model is robust and can generalize to new, unseen molecules.
Applicability Domain The chemical space in which the QSAR model is expected to make reliable predictions.Defines the structural boundaries within which predictions for new acetylenedicarboxylate-containing compounds would be valid.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 2-butynedioic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for its direct analysis, while Gas Chromatography (GC) typically requires a derivatization step.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of acetylenedicarboxylic acid. The separation is typically achieved on a C18 stationary phase. Due to the presence of the carbon-carbon triple bond conjugated with the two carboxyl groups, the molecule possesses a chromophore that allows for direct ultraviolet (UV) detection. A specific HPLC method has been established for the determination of acetylenedicarboxylic acid as a related substance in dimercaptosuccinic acid, demonstrating its applicability in quality control and impurity profiling magtechjournal.com.

Typical HPLC Parameters:

Column: C18 (e.g., Ultimate XB-C18, 4.6 mm × 150 mm, 5 μm) magtechjournal.com.

Mobile Phase: A gradient elution is often employed to separate the analyte from other components. For instance, a gradient of a buffered aqueous phase (e.g., tetrabutylammonium (B224687) bisulfate and potassium dihydrogen phosphate (B84403) solution) and an organic modifier like methanol (B129727) can be used magtechjournal.com.

Detection: UV detection at a wavelength of 220 nm is effective for quantification magtechjournal.com.

Flow Rate: A typical flow rate is around 1.0 mL/min magtechjournal.com.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the analysis of small organic acids. diduco.comchromatographytoday.comshimadzu.comthermofisher.comalfa-chemistry.com For 2-butynedioic acid, which exists as the acetylenedicarboxylate (B1228247) dianion in neutral or basic solutions, IC with suppressed conductivity detection is an ideal method. chromatographytoday.comshimadzu.comthermofisher.com This technique separates ions based on their interaction with an ion-exchange resin.

Advantages of IC:

High sensitivity and selectivity for ionic species. chromatographytoday.com

Direct analysis without the need for derivatization. chromatographytoday.com

Effective separation from other organic acids and inorganic anions that might be present in the sample matrix. shimadzu.com

Gas Chromatography (GC)

Direct analysis of 2-butynedioic acid by GC is challenging due to its low volatility and high polarity. nih.govlmaleidykla.ltresearchgate.net Therefore, derivatization is a necessary step to convert the carboxylic acid groups into more volatile esters or silyl (B83357) esters. nih.govlmaleidykla.ltresearchgate.net

Common Derivatization Procedures:

Esterification: This involves reacting the acid with an alcohol (e.g., butanol) in the presence of a catalyst like boron trifluoride (BF3) to form the corresponding diester nih.gov.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating more volatile derivatives suitable for GC analysis. nih.govlmaleidykla.lt

Once derivatized, the resulting compound can be separated on a non-polar or medium-polarity GC column and detected by a flame ionization detector (FID) or mass spectrometry (MS). nih.gov

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionDerivatization RequiredKey Research Findings
HPLCC18 Reverse-PhaseBuffered Aqueous/Organic GradientUV (220 nm)NoEffective for quantification as a related substance in pharmaceutical ingredients magtechjournal.com. The linear range for acetylenedicarboxylic acid was found to be 10.3-82.3 μg·mL-1 with a limit of detection of 0.4 μg·mL-1 magtechjournal.com.
Ion ChromatographyAnion Exchange ResinAqueous Carbonate/Bicarbonate or Hydroxide (B78521) EluentSuppressed ConductivityNoWell-suited for separating a variety of organic acids from inorganic anions with high sensitivity, minimizing interferences shimadzu.comthermofisher.com.
GCNon-polar (e.g., 5% phenylmethylpolysiloxane)Inert Gas (e.g., He, N2)FID, MSYes (Esterification or Silylation)Derivatization is essential for the analysis of dicarboxylic acids to improve volatility and chromatographic behavior nih.govlmaleidykla.ltresearchgate.net. Silylation is often preferred for di- and tri-carboxylic acids which can be difficult to esterify completely lmaleidykla.lt.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with chromatographic separation (LC-MS or GC-MS) for the analysis of 2-butynedioic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the direct analysis of 2-butynedioic acid in various samples. Electrospray ionization (ESI) is a commonly used ionization technique for this compound, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity and sensitivity by monitoring specific fragmentation patterns.

Detailed MS/MS data for 2-butynedioic acid is available in public databases. For a precursor ion of m/z 113 ([M-H]⁻), characteristic product ions are observed upon collision-induced dissociation (CID).

Precursor Ion (m/z)AdductCollision Energy (V)Major Product Ions (m/z)Instrumentation
113[M-H]⁻1068.9, 99.2, 83.1, 58.9 nih.govLC-ESI-QQ (Triple Quadrupole) nih.gov
113[M-H]⁻2059.0, 68.9 nih.govLC-ESI-QQ (Triple Quadrupole) nih.gov

These fragmentation patterns provide a unique signature for the identification and quantification of 2-butynedioic acid, even in complex biological or environmental samples.

Electrochemical Detection Methods

While direct electrochemical detection methods for 2-butynedioic acid are not widely reported in dedicated analytical studies, the electrochemical properties of dicarboxylic acids have been investigated in other contexts. For instance, the electrochemical reduction of dicarboxylic acids has been studied, indicating that the compound is electroactive. nanoge.org

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their charge-to-size ratio in an electric field. tudublin.iefortlewis.edu It is well-suited for the analysis of small, charged molecules like dicarboxylic acids. In CE, 2-butynedioic acid would be analyzed as the acetylenedicarboxylate anion.

Separation Principle: Analytes migrate at different velocities in a capillary filled with an electrolyte under the influence of a high voltage.

Detection: While direct electrochemical detection is possible in CE, a more common approach for compounds like this is indirect UV detection. This method uses a background electrolyte that absorbs UV light, and the analyte is detected as a negative peak as it displaces the chromophoric electrolyte ions. nih.gov Studies have shown the successful separation of a homologous series of dicarboxylic acids (C2-C10) using CE with indirect UV detection. nih.gov

The potential for developing direct electrochemical sensors for unsaturated dicarboxylic acids exists, possibly using chemically modified electrodes to enhance sensitivity and selectivity, though specific applications for 2-butynedioic acid are not yet established in the literature.

Future Research Trajectories and Emerging Paradigms for 2 Butynedioic Acid, Disodium Salt

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis of 2-butynedioic acid and its salts has traditionally relied on methods such as the dehydrohalogenation of dibromosuccinic acid with a strong base like potassium hydroxide (B78521). wikipedia.orgchemicalbook.com Another established route involves the oxidation of furfural. thieme-connect.de While effective, these methods present opportunities for improvement through the development of advanced catalytic systems aimed at increasing efficiency, reducing waste, and utilizing more benign reagents.

Future research is expected to focus on several key areas:

Electrochemical Synthesis: An emerging approach involves the electrochemical anodic oxidation of but-2-yne-1,4-diol, which has been shown to produce the dicarboxylic acid in a 55% yield using a nickel hydroxide electrode. thieme-connect.de Further development of electrocatalysts and optimization of reaction conditions could lead to a highly efficient and environmentally friendly synthesis pathway that avoids harsh chemical oxidants.

Transition-Metal Catalysis: While transition metals are used in some current synthesis methods, such as the use of vanadium(V) oxide in the oxidation of furfural, there is significant potential for discovering new, more efficient catalysts. thieme-connect.de Research into ruthenium-catalyzed dimerization of carbenoid intermediates for producing related butenedioate (B8557255) esters suggests that similar organometallic strategies could be adapted for the stereoselective synthesis of butynedioate precursors. thieme-connect.de

Biocatalysis: The use of enzymes or engineered microorganisms offers a promising, albeit challenging, avenue for the synthesis of 2-butynedioic acid from bio-based feedstocks. This approach aligns with the principles of green chemistry by operating under mild conditions and potentially reducing reliance on petrochemical precursors.

Transformations of the resulting disodium (B8443419) salt are also a key area for catalytic innovation. Its use as a precursor in cycloaddition reactions and for the synthesis of heterocyclic compounds and polymers could be greatly enhanced by catalysts that control regioselectivity and stereoselectivity, opening pathways to complex molecular architectures that are otherwise difficult to access. chemicalbook.comrsc.org

Exploration of New Applications in Functional Materials Design

A significant and rapidly growing area of research is the use of 2-butynedioic acid, disodium salt as a source for the acetylenedicarboxylate (B1228247) (ADC) linker in the design of functional materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgcymitquimica.com The ADC linker is the shortest, most rigid, linear alkyne-based dicarboxylate, a feature that imparts unique properties to the resulting materials. rsc.org

Key Research Directions:

Gas Storage and Separation: The triple bond within the ADC linker contributes to a high affinity for CO2 adsorption. rsc.org MOFs constructed with this linker are promising candidates for carbon capture and sequestration technologies. Future work will involve designing MOFs with optimized pore structures and specific active sites to enhance the selectivity and capacity for CO2 and other gases.

Adsorption-Based Applications: The hydrophilic nature of the ADC linker leads to materials with a high capacity for water adsorption. rsc.org This suggests potential applications in desiccants, humidity control systems, and water harvesting from the atmosphere.

Phase Change Materials (PCMs): Esters derived from acetylenedicarboxylic acid have been identified for use in creating PCMs, which are materials that store and release large amounts of thermal energy during phase transitions. wikipedia.org Research into incorporating the disodium salt or its derivatives into new polymer composites could lead to advanced thermal energy storage solutions.

Coordination Polymers with Diverse Metals: The acetylenedicarboxylate linker has been successfully used to generate coordination polymers with a wide range of metal cations, including alkali metals (like Na+), alkaline-earth metals, and d-block metals. rsc.org The crystal structure of hydrated sodium acetylenedicarboxylate, [Na₂(ADC)(H₂O)₄], demonstrates how the linker connects sodium-oxygen octahedra into sheets. rsc.org Exploring combinations with other metals and mixed-metal systems will likely yield materials with novel electronic, magnetic, and optical properties.

Application AreaMaterial TypeKey Feature of ADC LinkerPotential Function
Gas Storage Metal-Organic Frameworks (MOFs)C≡C triple bond, rigiditySelective CO₂ capture
Water Adsorption Coordination Polymers (CPs), MOFsHigh hydrophilicityDesiccants, water harvesting
Thermal Energy Storage Polymer CompositesPotential for esterificationPhase Change Materials (PCMs)
Advanced Electronics Coordination Polymers (CPs)Rigid, conjugated backboneNovel electronic/optical properties

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of sustainable chemistry and the circular economy focus on designing products and processes that minimize waste and maximize the use of renewable resources. detritusjournal.comunipd.it this compound is well-positioned to be integrated into such models.

A key opportunity lies in its synthesis from renewable feedstocks. The parent acid, acetylenedicarboxylic acid, and its isomers are related to compounds like tartaric acid and malic acid, which occur naturally. thieme-connect.dethieme-connect.de Developing biocatalytic or green catalytic routes from such bio-based precursors would significantly improve the compound's sustainability profile.

Furthermore, the application of the acetylenedicarboxylate linker in creating durable and functional materials like MOFs opens up possibilities for a circular material lifecycle. rsc.org Research can be directed towards:

Design for Recyclability: Developing MOFs and polymers that can be easily synthesized and, crucially, deconstructed at the end of their life. This would allow for the recovery and reuse of the metal components and the organic linker.

Valorization of Waste Streams: Investigating whether industrial or agricultural waste streams can be chemically or biologically converted into precursors for the synthesis of 2-butynedioic acid.

Reducing Environmental Impact: Utilizing green solvents (like water) and energy-efficient synthesis methods (such as electrochemical approaches) will be critical for aligning the production of these materials with circular economy principles. detritusjournal.com

Advanced Computational Modeling for Predictive Material Design and Reactivity

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new materials and reaction pathways, reducing the need for extensive and time-consuming laboratory experiments. nih.gov For this compound, and its derivatives, advanced computational modeling is an emerging paradigm.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties and behaviors:

Reaction Mechanisms: As demonstrated in studies on the related compound dimethyl acetylenedicarboxylate (DMAD), DFT calculations can elucidate complex reaction pathways, identify transition states, and determine the energetic favorability of different products. mdpi.com This is crucial for understanding its reactivity in cycloaddition and heterocyclization reactions. chemicalbook.commdpi.com

Material Property Prediction: Computational models can predict the structural, electronic, and adsorptive properties of MOFs and CPs before they are synthesized. rsc.org This allows for the in-silico screening of vast numbers of potential structures to identify the most promising candidates for specific applications, such as gas separation or catalysis.

Understanding Intermolecular Interactions: Modeling can reveal the nature of interactions between the acetylenedicarboxylate linker and metal centers or guest molecules within a framework. For instance, calculations can help understand the role of the solvent and other components in directing the formation of specific crystal structures. mdpi.com

Computational MethodApplication to this compoundResearch Goal
Density Functional Theory (DFT) Calculating minimum energy paths for reactions.Optimizing synthesis and predicting reaction outcomes. mdpi.com
Molecular Dynamics (MD) Simulating the diffusion of gas molecules within a MOF.Designing materials for selective gas separation.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with material performance.Predicting the properties of new functional materials. nih.gov

Synergistic Research Combining Synthetic Chemistry with Materials Science and Theoretical Chemistry

The future of research on this compound lies in the deep integration of multiple scientific disciplines. The most significant breakthroughs will emerge from a synergistic approach that combines the strengths of synthetic chemistry, materials science, and theoretical chemistry.

This collaborative model creates a powerful feedback loop:

Theoretical Chemistry uses computational modeling to predict the properties of novel materials built from the acetylenedicarboxylate linker and to propose efficient, selective synthetic pathways. mdpi.com

Synthetic Chemistry then develops new catalytic systems and reaction protocols to create these target materials and their precursors in the laboratory. thieme-connect.dersc.org

Materials Science characterizes the physical and chemical properties of the newly synthesized materials, testing their performance in real-world applications like gas storage or energy conversion. rsc.org

The results from materials characterization provide crucial data that feeds back into the theoretical models, allowing for their refinement and improving the accuracy of future predictions. This iterative cycle of design, synthesis, and testing is essential for navigating the vast chemical space and accelerating the development of next-generation functional materials based on the unique structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-butynedioic acid disodium salt in the laboratory?

  • Answer : Synthesis typically involves neutralizing 2-butynedioic acid (acetylenedicarboxylic acid) with sodium hydroxide in a stoichiometric 1:2 molar ratio under controlled pH (7–9) and temperature (25–40°C). Post-synthesis, characterization should include:

  • Elemental analysis to confirm sodium content.
  • FT-IR spectroscopy to identify carboxylate stretches (~1600 cm⁻¹ for symmetric and ~1400 cm⁻¹ for asymmetric vibrations) .
  • ¹H/¹³C NMR in D₂O to verify the absence of protonated carboxylic groups.
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.

Q. How can researchers ensure the purity of 2-butynedioic acid disodium salt for experimental reproducibility?

  • Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm to quantify impurities. Cross-validate with ion chromatography to detect residual sodium counterions or unreacted acid. Purity thresholds should align with pharmacopeial standards for sodium salts (e.g., USP guidelines for reagent-grade materials) .

Q. What are the critical parameters for assessing the compound’s stability in aqueous solutions?

  • Answer : Conduct accelerated stability studies under varying conditions:

  • pH-dependent degradation : Monitor via UV-Vis spectroscopy at pH 2–12.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds.
  • Light sensitivity : Expose samples to UV light (254 nm) and track changes using HPLC .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in catalytic systems be resolved?

  • Answer : Discrepancies may arise from differences in reaction media (e.g., ionic strength, co-solvents). Address this by:

  • Controlled kinetic studies using stopped-flow spectroscopy to isolate intermediate species.
  • Isotopic labeling (e.g., ¹³C or ²H) to trace mechanistic pathways.
  • Computational modeling (DFT or MD simulations) to predict electronic interactions with substrates .

Q. What advanced spectroscopic techniques are suitable for probing its coordination chemistry with transition metals?

  • Answer :

  • X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond distances and oxidation states.
  • EPR spectroscopy for paramagnetic complexes (e.g., Cu²⁺ or Fe³⁺ adducts).
  • Raman spectroscopy to detect shifts in C≡C and C=O vibrational modes upon metal binding .

Q. How does 2-butynedioic acid disodium salt behave in multi-component reaction systems, and how can competing pathways be distinguished?

  • Answer : Design fractional factorial experiments to isolate variables (e.g., temperature, stoichiometry). Use LC-MS/MS to identify transient intermediates and multivariate analysis (e.g., PCA) to deconvolute reaction pathways. Reference analogous studies on structurally related disodium salts (e.g., fumarate or maleate derivatives) for mechanistic parallels .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Validate with Bayesian inference to account for variability in biological replicates. Ensure compliance with guidelines for reporting effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Answer : Use design of experiments (DoE) frameworks (e.g., Box-Behnken design) to model interactions between reaction time, temperature, and reagent concentration. Characterize byproducts via high-resolution mass spectrometry (HRMS) and adjust purification protocols (e.g., recrystallization solvents) accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.